molecular formula C7H11ClF3N3 B6223355 1-[3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride CAS No. 2763754-90-9

1-[3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride

Cat. No. B6223355
CAS RN: 2763754-90-9
M. Wt: 229.6
InChI Key:
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Description

1-[3,5-Dimethyl-1-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride, also known as 3,5-Dimethyl-1-(trifluoromethyl)-1H-pyrazol-4-ylmethanamine hydrochloride, is a synthetic compound used in a variety of scientific applications. It is a colorless, highly soluble crystalline powder with a melting point of approximately 156°C. It is used as a reagent in organic synthesis, as a building block in pharmaceuticals, and as an intermediate in the production of a variety of other compounds. It is also used as a catalyst in the synthesis of various compounds and as an inhibitor in the pharmaceutical industry.

Mechanism of Action

The mechanism of action of 1-[1-[3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride-1-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride is not completely understood. It has been suggested that the compound acts as a weak base, forming a complex with the hydrochloric acid in the reaction mixture. This complex then reacts with the other reactants in the reaction, leading to the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[1-[3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride-1-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride are not well understood. It is known to be highly soluble in water and is not known to have any significant toxicity. However, it has been suggested that the compound may act as a weak base and may act as an inhibitor of certain enzyme systems.

Advantages and Limitations for Lab Experiments

1-[1-[3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride-1-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride has several advantages for use in laboratory experiments. It is a highly soluble compound and is relatively stable under a variety of conditions. Additionally, it is relatively inexpensive and easy to obtain. The major limitation of this compound is that its mechanism of action is not completely understood, making it difficult to predict the exact outcome of any given experiment.

Future Directions

1-[1-[3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride-1-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride has potential for use in a variety of future research applications. Further research is needed to better understand its mechanism of action and to develop new methods for its synthesis. Additionally, further research is needed to explore its potential applications in pharmaceuticals, as a catalyst in organic synthesis, and as an inhibitor in the pharmaceutical industry. Finally, additional research is needed to explore its potential as a therapeutic agent for the treatment of various diseases.

Synthesis Methods

The synthesis of 1-[3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride is achieved through a multi-step process. The first step involves the reaction of 3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazol-4-ylmethanamine with hydrochloric acid in a solvent such as methanol. This reaction yields 1-[3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride and methanol. This reaction is typically carried out at room temperature and is usually complete within 1-2 hours.

Scientific Research Applications

1-[1-[3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride-1-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride is used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a building block in pharmaceuticals, and as an intermediate in the production of a variety of other compounds. It has also been used as a catalyst in the synthesis of various compounds and as an inhibitor in the pharmaceutical industry. Additionally, it has been used in the synthesis of novel compounds for the treatment of various diseases, such as cancer and diabetes.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride involves the reaction of 3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole with formaldehyde followed by reduction with sodium borohydride and subsequent reaction with hydrochloric acid.", "Starting Materials": [ "3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole", "Formaldehyde", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: 3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole is reacted with formaldehyde in the presence of a base such as sodium hydroxide to form 1-(3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazol-4-yl)methanol.", "Step 2: The resulting alcohol is then reduced with sodium borohydride to form 1-(3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine.", "Step 3: The amine is then reacted with hydrochloric acid to form 1-[3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride." ] }

CAS RN

2763754-90-9

Product Name

1-[3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride

Molecular Formula

C7H11ClF3N3

Molecular Weight

229.6

Purity

95

Origin of Product

United States

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